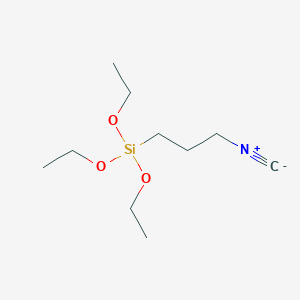
Ethyl 4-isocyanopiperidine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-isocyanopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an isocyanate group attached to the piperidine ring, which is further esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-isocyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isocyanates. One common method is the reaction of ethyl 4-piperidinecarboxylate with phosgene or triphosgene to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-isocyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as tertiary amines and metal salts may be used to enhance the reaction rates.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-isocyanopiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is used in the production of polymers and resins with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of ethyl 4-isocyanopiperidine-1-carboxylate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-piperidinecarboxylate: Lacks the isocyanate group and is used as a precursor in the synthesis of ethyl 4-isocyanopiperidine-1-carboxylate.
4-Isocyanopiperidine: Similar structure but without the ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the isocyanate and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds.
Eigenschaften
IUPAC Name |
ethyl 4-isocyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8H,3-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNABIARGPWQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide](/img/structure/B7890075.png)
![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)









